molecular formula C20H18ClN3O4S B11208207 N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide

N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide

Cat. No.: B11208207
M. Wt: 431.9 g/mol
InChI Key: GADKWCKVVLHHKQ-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a chlorophenyl group, and an ethoxybenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of a suitable precursor, such as a 3-chlorophenyl-substituted thieno[3,4-c]pyrazole, under acidic or basic conditions.

    Introduction of the Ethoxybenzamide Moiety: The ethoxybenzamide group is introduced through a nucleophilic substitution reaction, where the thieno[3,4-c]pyrazole intermediate reacts with an ethoxybenzoyl chloride in the presence of a base like triethylamine.

    Oxidation: The final step involves the oxidation of the thieno[3,4-c]pyrazole core to introduce the dioxido groups, typically using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the dioxido groups or reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the aromatic rings or the thieno[3,4-c]pyrazole core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, bases like triethylamine, acids like hydrochloric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional dioxido derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antiproliferative and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in certain cell types, particularly in cancer cells.

Comparison with Similar Compounds

N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide can be compared with other similar compounds, such as:

    N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide: Similar structure but with a dimethylsulfamoyl group instead of an ethoxy group.

    N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide: Contains a nitro group instead of an ethoxy group.

The uniqueness of N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide lies in its specific combination of functional groups, which may confer distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C20H18ClN3O4S

Molecular Weight

431.9 g/mol

IUPAC Name

N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide

InChI

InChI=1S/C20H18ClN3O4S/c1-2-28-16-8-6-13(7-9-16)20(25)22-19-17-11-29(26,27)12-18(17)23-24(19)15-5-3-4-14(21)10-15/h3-10H,2,11-12H2,1H3,(H,22,25)

InChI Key

GADKWCKVVLHHKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC(=CC=C4)Cl

Origin of Product

United States

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